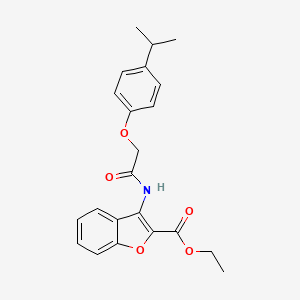

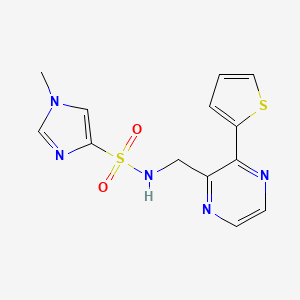

Ethyl 3-(2-(4-isopropylphenoxy)acetamido)benzofuran-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Benzofuran-3-carboxylate esters, such as EIB, can be synthesized through heterocyclization methods . One method involves the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross coupling . Another method involves a Knoevenagel condensation leading to the formation of furan, followed by annulation of a cyclohexane by oxo-Michael reaction and aromatization of the intermediate by the action of NBS .Molecular Structure Analysis

The molecular structure of EIB includes a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The benzofuran ring is a versatile scaffold that is widely present in many drugs due to its versatility and unique physicochemical properties .Chemical Reactions Analysis

The synthesis of benzofuran-3-carboxylate esters like EIB often involves intermolecular heterocyclization . This process can involve the condensation of phenols with acetoacetic ester derivatives using an Fe-catalyzed oxidative cross coupling . The reaction could also be performed in the absence of a ligand .科学的研究の応用

Synthesis and Structural Analysis

Novel Synthesis Approaches

The synthesis of benzofuran derivatives and their structural elucidation plays a crucial role in the development of compounds with potential biological activity. For example, the synthesis of benzofuran derivatives from Ethyl 2-Acylphenoxyacetates showcases the adaptability of such compounds in creating structurally diverse molecules (Suzuki, 1985). Additionally, organo-catalyzed ring-opening polymerization of derivatives highlights the versatility of benzofuran-based compounds in polymer science, indicating their potential for creating new materials with unique properties (Thillaye du Boullay et al., 2010).

Molecular Docking and Anticancer Activity

Research into the molecular docking and analysis of benzofuran compounds, such as N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, reveals their potential as anticancer drugs. These studies are crucial for understanding how these compounds interact with biological targets, paving the way for new therapeutic agents (Sharma et al., 2018).

Enzymatic Synthesis and Resolution

The kinetic resolution of Ethyl 1,4-benzodioxan-2-carboxylate, which serves as an intermediate in drug synthesis, demonstrates the application of enzymatic methods for achieving high enantioselectivity. This process is vital for the production of drugs with specific chirality, a key factor in their efficacy and safety (Kasture et al., 2005).

Antimicrobial Activity

The synthesis and antimicrobial evaluation of benzofuran compounds underscore their potential in combating microbial resistance. By developing new compounds with effective antimicrobial properties, researchers can contribute to the ongoing fight against drug-resistant bacteria and other pathogens (Spoorthy et al., 2021).

特性

IUPAC Name |

ethyl 3-[[2-(4-propan-2-ylphenoxy)acetyl]amino]-1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO5/c1-4-26-22(25)21-20(17-7-5-6-8-18(17)28-21)23-19(24)13-27-16-11-9-15(10-12-16)14(2)3/h5-12,14H,4,13H2,1-3H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDHIGVGOVWPHCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)COC3=CC=C(C=C3)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(2-(4-isopropylphenoxy)acetamido)benzofuran-2-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(Cinnamylthio)benzofuro[3,2-d]pyrimidine](/img/structure/B2677947.png)

![1-[4-[4-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2677949.png)

![Methyl 2-[benzyl-(3-formyl-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)amino]acetate](/img/structure/B2677951.png)

![4-(2-(3-methoxyphenyl)-2-oxoethyl)-2-phenylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2677953.png)

![2-[(1E)-[(4-sulfanylphenyl)imino]methyl]phenol](/img/structure/B2677956.png)

![5-Chloro-4-{4-[(5-fluoro-2-methoxyphenyl)methyl]piperazine-1-carbonyl}-2-(methylsulfanyl)pyrimidine](/img/structure/B2677957.png)

![1-[(3-Chloropyrazin-2-yl)methyl]-3-[(2-hydroxy-1-methylcyclohexyl)methyl]urea](/img/structure/B2677968.png)